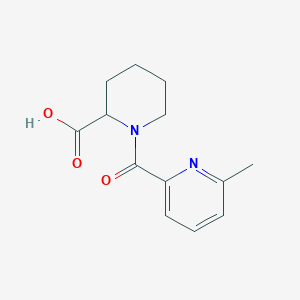
4-chloro-6-methoxy-8-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methoxy-8-nitroquinoline (4CM8NQ) is a synthetic organic compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. 4CM8NQ is a member of the quinoline family of heterocyclic compounds, and is composed of a six-membered ring with two nitro groups and one chlorine atom. 4CM8NQ has been studied for its biochemical and physiological effects, as well as its potential applications in biochemistry and drug discovery. In
科学研究应用
4-chloro-6-methoxy-8-nitroquinoline has a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 4-chloro-6-methoxy-8-nitroquinoline is used as a starting material for the preparation of a variety of heterocyclic compounds. In drug discovery, 4-chloro-6-methoxy-8-nitroquinoline has been used in the synthesis of potential new drugs, such as anti-cancer agents and anti-inflammatory agents. In biochemistry, 4-chloro-6-methoxy-8-nitroquinoline has been used as a substrate for enzymes, such as cytochromes P450 and UDP-glucuronosyltransferases, to study their catalytic activity.
作用机制
The exact mechanism of action of 4-chloro-6-methoxy-8-nitroquinoline is not yet known. However, it is believed that 4-chloro-6-methoxy-8-nitroquinoline interacts with proteins and enzymes in the body to produce its biochemical and physiological effects. For example, 4-chloro-6-methoxy-8-nitroquinoline has been shown to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. Additionally, 4-chloro-6-methoxy-8-nitroquinoline has been shown to activate the enzyme UDP-glucuronosyltransferase, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-chloro-6-methoxy-8-nitroquinoline has been studied for its biochemical and physiological effects. In vitro studies have shown that 4-chloro-6-methoxy-8-nitroquinoline inhibits the activity of cytochrome P450 and activates the enzyme UDP-glucuronosyltransferase. Additionally, 4-chloro-6-methoxy-8-nitroquinoline has been shown to have anti-inflammatory effects in animal models. Furthermore, 4-chloro-6-methoxy-8-nitroquinoline has been shown to have anti-cancer activity in cell culture studies.
实验室实验的优点和局限性
4-chloro-6-methoxy-8-nitroquinoline has several advantages for use in laboratory experiments. For example, 4-chloro-6-methoxy-8-nitroquinoline is relatively easy to synthesize, and can be prepared in a relatively short amount of time. Additionally, 4-chloro-6-methoxy-8-nitroquinoline is relatively stable and can be stored for long periods of time. However, 4-chloro-6-methoxy-8-nitroquinoline is also toxic and should be handled with caution in the laboratory.
未来方向
There are several potential future directions for 4-chloro-6-methoxy-8-nitroquinoline research. For example, further research into the mechanism of action of 4-chloro-6-methoxy-8-nitroquinoline could help to elucidate its biochemical and physiological effects. Additionally, further research into the anti-cancer and anti-inflammatory effects of 4-chloro-6-methoxy-8-nitroquinoline could lead to the development of new drugs. Finally, further research into the synthesis of 4-chloro-6-methoxy-8-nitroquinoline could lead to the development of new synthetic routes for the preparation of 4-chloro-6-methoxy-8-nitroquinoline.
合成方法
The synthesis of 4-chloro-6-methoxy-8-nitroquinoline begins with the reaction of 4-chloro-6-methoxybenzoic acid and 2-nitrobenzenesulfonic acid in the presence of anhydrous sodium acetate and acetic acid. This reaction yields 4-chloro-6-methoxy-2-nitrobenzenesulfonic acid, which is then reacted with sodium nitrite and acetic acid to form 4-chloro-6-methoxy-8-nitroquinoline. This reaction is known as the Baldyga-Gardner reaction and is a common synthetic route for the preparation of 4-chloro-6-methoxy-8-nitroquinoline.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-methoxy-8-nitroquinoline involves the nitration of 4-chloro-6-methoxyquinoline followed by the reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitro compound.", "Starting Materials": [ "4-chloro-6-methoxyquinoline", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "8-nitroaniline", "Sodium acetate", "Acetic acid", "Sodium dithionite" ], "Reaction": [ "Nitration of 4-chloro-6-methoxyquinoline using nitric acid and sulfuric acid to yield 4-chloro-6-methoxy-8-nitroquinoline", "Reduction of the nitro group to an amino group using sodium dithionite in the presence of sodium hydroxide", "Diazotization of the amino group using sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with 8-nitroaniline in the presence of sodium acetate and acetic acid to yield 4-chloro-6-methoxy-8-nitroquinoline" ] } | |
CAS 编号 |
63457-03-4 |
产品名称 |
4-chloro-6-methoxy-8-nitroquinoline |
分子式 |
C10H7ClN2O3 |
分子量 |
238.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



